1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that features a brominated propanone group attached to a phenyl ring substituted with an amino group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated propanone group to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(3-Amino-2-(methylthio)phenyl)-2-bromopropan-2-one: Similar structure but with a different position of the bromine atom.
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one: Chlorine instead of bromine.
1-(3-Amino-2-(methylthio)phenyl)-3-iodopropan-2-one: Iodine instead of bromine.
Uniqueness: 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-7(5-8(13)6-11)3-2-4-9(10)12/h2-4H,5-6,12H2,1H3 |
InChI Key |
PIXVZRYNRXZXPB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1N)CC(=O)CBr |
Origin of Product |
United States |
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